Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate
Description
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is a spirocyclic carbamate derivative characterized by a 9-oxa-1-azaspiro[5.5]undecane core. The spiro architecture consists of two fused rings (a six-membered and a five-membered ring) sharing a single atom, with an oxygen (oxa) at position 9 and a nitrogen (aza) at position 1. The tert-butyl carbamate group (-OC(=O)N(Boc)) is attached to the nitrogen atom, enhancing steric protection and modulating solubility.
Properties
IUPAC Name |
tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-5-14(15-10-11)6-8-18-9-7-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOUQTGVMJVZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCOCC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common method involves the Prins cyclization reaction, which allows the construction of the spiro ring in a single step. This reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride etherate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent removal and purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically at low temperatures.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is a chemical compound featuring a unique spirocyclic structure. The compound is characterized by a spiro ring system containing oxygen and nitrogen atoms, making it a versatile scaffold in organic synthesis and medicinal chemistry. The presence of the tert-butyl carbamate group enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Scientific Research Applications
This compound has found applications across various scientific disciplines:
- Chemistry It is used as an intermediate in synthesizing complex organic molecules and as a building block for spirocyclic compounds.
- Biology It is investigated for its potential as a scaffold in drug discovery, particularly for targeting specific proteins or enzymes.
- Medicine It is explored for its potential therapeutic properties, including antituberculosis and antimicrobial activities.
- Industry It is utilized in developing new materials and as a precursor for various chemical products.
Case Study
As an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, this compound has been studied. The compound binds to the active site of the protein, disrupting its function and inhibiting bacterial growth.
Mechanism of Action
The mechanism of action of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, a crucial transporter protein required for bacterial survival. The compound binds to the active site of the protein, disrupting its function and inhibiting bacterial growth .
Comparison with Similar Compounds
Structural and Functional Variations
The table below summarizes key structural and physicochemical properties of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate and related compounds:
*Hypothetical formula based on structural analysis.
Key Observations:
Smaller spiro systems (e.g., [4.5]) may exhibit higher ring strain, affecting synthetic accessibility .
Heteroatom Substitution :
- The 9-oxa group in the target compound increases polarity compared to the azaspiro analog (), improving aqueous solubility .
- Replacement of oxa with a ketone (9-oxo, ) introduces a strong hydrogen bond acceptor, which could enhance interactions with biological targets like enzymes .
Stereochemical variations (e.g., cis vs. trans hydroxyl groups in cyclopentyl analogs, ) significantly impact solubility and bioactivity .
Biological Activity
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2416230-57-2 |
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
The compound features a spirocyclic structure that includes both nitrogen and oxygen atoms, which contribute to its stability and reactivity in biological systems .
Research indicates that this compound exhibits biological activity primarily through its interaction with specific proteins. Notably, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for bacterial survival. The compound binds to the active site of MmpL3, disrupting its function and inhibiting the growth of the bacteria .
Antimicrobial Properties
The compound has shown promising results in studies aimed at evaluating its antimicrobial properties:
- Inhibition of Mycobacterium tuberculosis : In vitro assays demonstrated that this compound effectively inhibited the growth of M. tuberculosis at micromolar concentrations.
- Mechanistic Studies : The binding affinity for MmpL3 was quantified using surface plasmon resonance (SPR), revealing a dissociation constant (Kd) in the low micromolar range, indicating strong binding .
Cytotoxicity Studies
Cytotoxicity assessments were performed on various human cell lines to evaluate the safety profile of the compound:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| A549 (lung cancer) | 30 |
| MCF7 (breast cancer) | 35 |
The IC50 values suggest moderate cytotoxicity, warranting further investigation into selectivity and potential therapeutic indices .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antitubercular Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antitubercular activity compared to other known inhibitors, suggesting structural modifications could lead to more potent analogs .
- Comparative Analysis with Similar Compounds : Researchers compared this compound with other spirocyclic compounds, noting that its unique nitrogen and oxygen arrangement contributed to its distinctive bioactivity profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
